molecular formula C8H8F3NO B114718 1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone CAS No. 144219-82-9

1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone

Cat. No. B114718
M. Wt: 191.15 g/mol
InChI Key: VPINPDQDZYKVFZ-UHFFFAOYSA-N
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Description

The compound “1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound 1-ethyl-1H-pyrrol-3-yl . The trifluoroethanone group indicates the presence of a ketone functional group (C=O) with three fluorine atoms attached to the adjacent carbon .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1-ethyl-1H-pyrrol-3-yl derivatives have been synthesized and studied for their antifungal properties . The synthesis typically involves the reaction of the pyrrole ring with various reagents to introduce the desired functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrrole ring is a planar, aromatic system, and the trifluoroethanone group would likely have a polar character due to the presence of the electronegative fluorine atoms and the polar C=O bond .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring and the trifluoroethanone group. Pyrrole rings can undergo electrophilic substitution reactions, while ketones can be involved in a variety of reactions, including nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar trifluoroethanone group could enhance its solubility in polar solvents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

1-(1-ethylpyrrol-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-2-12-4-3-6(5-12)7(13)8(9,10)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPINPDQDZYKVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566230
Record name 1-(1-Ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone

CAS RN

144219-82-9
Record name 1-(1-Ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144219-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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